molecular formula C24H21BrN2O5 B423363 5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE

5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE

Cat. No.: B423363
M. Wt: 497.3g/mol
InChI Key: BYHKAFMXEVJHLV-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromine atom, methoxy groups, and a hydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE typically involves multiple steps. One common method includes the reaction of 5-bromo-2-methoxybenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to yield the hydrazone. Finally, the hydrazone is esterified with 4-methylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazinylidene moiety can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific reactions makes it useful in labeling and tracking biomolecules.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a promising candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activities. Additionally, the bromine atom and methoxy groups can participate in non-covalent interactions such as hydrogen bonding and van der Waals forces, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-{2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate
  • 5-[(E)-{2-[(5-fluoro-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate
  • 5-[(E)-{2-[(5-iodo-2-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate

Uniqueness

The uniqueness of 5-{[(E)-2-(5-BROMO-2-METHOXYBENZOYL)HYDRAZONO]METHYL}-2-METHOXYPHENYL 4-METHYLBENZOATE lies in its specific combination of functional groups. The presence of a bromine atom, methoxy groups, and a hydrazinylidene moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C24H21BrN2O5

Molecular Weight

497.3g/mol

IUPAC Name

[5-[(E)-[(5-bromo-2-methoxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate

InChI

InChI=1S/C24H21BrN2O5/c1-15-4-7-17(8-5-15)24(29)32-22-12-16(6-10-21(22)31-3)14-26-27-23(28)19-13-18(25)9-11-20(19)30-2/h4-14H,1-3H3,(H,27,28)/b26-14+

InChI Key

BYHKAFMXEVJHLV-VULFUBBASA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)OC)OC

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=NNC(=O)C3=C(C=CC(=C3)Br)OC)OC

Origin of Product

United States

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